Acarbose JP Impurity IV can be sourced from the production processes involved in synthesizing acarbose. The compound is classified as a pharmaceutical impurity, which may affect the efficacy and safety of the drug if present in significant amounts. Understanding such impurities is crucial for quality control in pharmaceutical manufacturing.
The synthesis of Acarbose JP Impurity IV typically involves several chemical reactions starting from acarbose or its derivatives. The process may include hydrolysis, oxidation, or other modifications that alter the molecular structure while retaining some characteristics of the parent compound.
The detailed synthetic routes can vary significantly based on the specific characteristics of Acarbose JP Impurity IV being targeted.
Acarbose JP Impurity IV has a molecular formula of and a molecular weight of approximately 285.31 g/mol. The structure includes multiple hydroxyl groups and a nitrogen atom, which are characteristic of its relationship to acarbose.
C[C@H]1O[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H]3[C@H](O)[C@@H](O)C(O)O[C@@H]3CO)O[C@@H]2CO)[C@H](O)[C@@H](O)[C@@H]1N
InChI=1S/C13H21NO7/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23?,24-,25-/m1/s1
Acarbose JP Impurity IV can participate in various chemical reactions similar to those involving acarbose due to its structural similarities. Key reactions include:
These reactions are critical for understanding how impurities can form during the synthesis and storage of pharmaceuticals.
The mechanism of action for Acarbose JP Impurity IV mirrors that of acarbose but may differ slightly due to structural variations. Acarbose inhibits alpha-glucosidase enzymes in the intestines, delaying carbohydrate digestion and absorption:
Acarbose JP Impurity IV exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical products.
Acarbose JP Impurity IV primarily serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its analysis helps ensure that acarbose formulations meet regulatory standards for purity and efficacy. Additionally, it may be used in research settings to study metabolic pathways involving carbohydrate digestion and absorption mechanisms.
Understanding impurities like Acarbose JP Impurity IV is vital for developing safe and effective pharmaceutical products while adhering to stringent regulatory requirements.
Impurities in acarbose formulations arise primarily during three phases: fermentation production, downstream processing, and storage conditions:
Fermentation-Derived Impurities: Acarbose is biosynthesized through a complex microbial fermentation process using Actinoplanes sp. SE50/110. The process yields a mixture of structurally similar oligosaccharides and pseudooligosaccharides due to enzymatic modifications and biosynthetic byproducts [1] [7]. JP Impurity IV emerges as a side product during this stage through incomplete enzymatic reactions or microbial metabolism of carbohydrate precursors.
Process-Related Impurities: Downstream purification involves multiple steps using cation/anion exchangers, centrifugation, and elution. Variations in pH, temperature, or resin efficiency can generate degradation byproducts like JP Impurity IV. For instance, acidic conditions during elution may hydrolyze glycosidic bonds in acarbose, leading to structural rearrangements [7].
Stability-Indicating Impurities: Long-term storage may initiate decomposition pathways. Although acarbose is relatively stable, temperature or humidity extremes can catalyze reactions forming impurities like JP Impurity IV [3].
Impurity Designation | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship to Acarbose |
---|---|---|---|---|
Acarbose (API) | 56180-94-0 | C₂₅H₄₃NO₁₈ | 645.6 | Reference compound |
JP Impurity IV* | 1013621-73-2 | C₃₁H₅₃NO₂₃ | 807.7 | Glucosylated acarbose analog |
Acarbose EP Impurity C | 610271-07-3 | C₂₅H₄₃NO₁₈ | 645.6 | Stereoisomer |
Acarviosine-glucose | 68128-53-0 | C₁₉H₃₃NO₁₃ | 483.5 | Core moiety |
*JP Impurity IV is frequently designated as Acarbose EP Impurity G in European Pharmacopoeia [3] [4]
Quality control protocols require stringent monitoring of these impurities using chromatographic methods. JP Impurity IV is typically controlled at thresholds ≤0.5% in final drug products to comply with International Council for Harmonisation (ICH) guidelines [3] [9].
JP Impurity IV holds pharmacopeial significance across global compendia, including the Japanese Pharmacopoeia (JP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP). Its control reflects harmonized efforts to ensure drug quality through:
Analytical Method Requirements: Pharmacopeial monographs prescribe validated HPLC or LC-MS methods for impurity profiling. For acarbose, reversed-phase chromatography with pulsed amperometric detection is typically employed. JP Impurity IV must be adequately resolved (resolution ≥2.0) from acarbose and other impurities [3] [9].
Stability Testing Protocols: Regulatory guidelines require forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to demonstrate method specificity for JP Impurity IV. These studies confirm that the impurity can be detected and quantified without interference under stability-indicating conditions [9].
Pharmacopeia | Monograph Title | JP Impurity IV Designation | Acceptance Criteria | Primary Analytical Method |
---|---|---|---|---|
JP (XVII) | Acarbose | Impurity IV | NMT 0.5% | HPLC-PAD |
USP-NF | Acarbose Tablets | - | NMT 0.5%* | LC-MS/MS |
EP (10.8) | Acarbose | Impurity G | NMT 0.5% | HPLC-CAD |
*USP controls equivalent impurities under general chapter <1086> for impurities in drug substances [4] [9]
The pharmacopeial status of JP Impurity IV necessitates rigorous analytical validation during drug development and manufacturing. Its presence above threshold levels may result in batch rejection, underscoring its importance in pharmaceutical quality systems [3] [9].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8